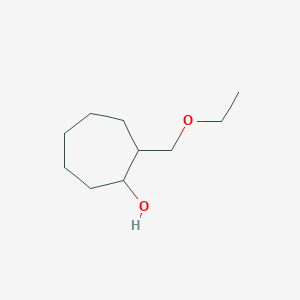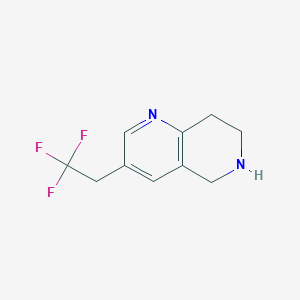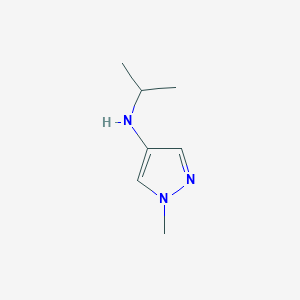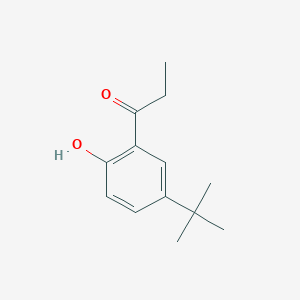
2-(Ethoxymethyl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)cycloheptan-1-ol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol It is a cycloheptanol derivative, characterized by the presence of an ethoxymethyl group attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Cycloheptanone, ethoxymethyl ketone.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated or aminated cycloheptane derivatives.
Scientific Research Applications
2-(Ethoxymethyl)cycloheptan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The ethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
- Cycloheptanol
- 2-Methylcycloheptan-1-ol
- 2-(Methoxymethyl)cycloheptan-1-ol
Comparison: 2-(Ethoxymethyl)cycloheptan-1-ol is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. Compared to cycloheptanol, it has higher lipophilicity and different reactivity patterns. The presence of the ethoxymethyl group also makes it more versatile in synthetic applications compared to 2-Methylcycloheptan-1-ol and 2-(Methoxymethyl)cycloheptan-1-ol .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(ethoxymethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h9-11H,2-8H2,1H3 |
InChI Key |
NMGIXBHFZIEIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Cyclopropylamino)butyl]phenol](/img/structure/B13271559.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)

![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)


![2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)

amine](/img/structure/B13271602.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)


